4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE
Overview
Description
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE is a chemical compound with the molecular formula C11H12N2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl group, which is further connected to a pyridine ring with a carbonitrile group at the 2-position. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE typically involves the reaction of 4-bromo-2-pyridinecarbonitrile with trimethylsilylacetylene. The reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of copper(I) iodide as a co-catalyst. The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere (argon) at room temperature for several days. The product is then purified by flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethynyl group can form covalent bonds with target molecules, leading to the inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilanylethynyl)pyridine: Similar structure but lacks the carbonitrile group.
4-(Trimethylsilanylethynyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
Uniqueness
4-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE-2-CARBONITRILE is unique due to the presence of both the trimethylsilyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical interactions .
Biological Activity
4-[2-(Trimethylsilyl)ethynyl]pyridine-2-carbonitrile, also known by its CAS number 133810-35-2, is an organosilicon compound featuring a pyridine ring substituted with a trimethylsilyl-ethynyl moiety. The compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.
- Molecular Formula : CHN\Si
- Molecular Weight : 175.30 g/mol
- CAS Number : 133810-35-2
- MDL Number : MFCD09258874
Biological Activity Overview
The biological activity of this compound is primarily linked to its derivatives, which may exhibit various pharmacological effects. Research indicates that compounds with similar structures have shown promise in antiviral and anticancer applications.
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the trimethylsilyl group can enhance the stability of reactive intermediates, facilitating interactions with biological targets such as enzymes and receptors.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyridine derivatives. For instance, certain compounds similar to 4-[2-(trimethylsilyl)ethynyl]pyridine have demonstrated significant activity against viruses such as HIV and HCV. The structure-activity relationship (SAR) studies suggest that modifications at the pyridine ring can enhance antiviral efficacy.
Compound | EC (μM) | CC (μM) | Therapeutic Index |
---|---|---|---|
Compound A | 3.98 | >400 | >100 |
Compound B | 32.2 | >200 | >6.2 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent antiviral activity, they also possess varying degrees of cytotoxicity. The CC values indicate the concentration at which 50% of cells are killed, providing insight into the safety profile of these compounds.
Case Studies
-
Case Study on Antiviral Efficacy
A study published in MDPI evaluated several pyridine derivatives for their antiviral properties against HIV-1. The results showed that compounds with specific substitutions at the 2-position of the pyridine ring exhibited enhanced inhibitory effects on viral replication.- Key Findings :
- Compound with a hydroxyl group at position 4 showed an EC of 0.26 μM.
- The therapeutic index was significantly high, indicating low cytotoxicity relative to antiviral efficacy.
- Key Findings :
-
Investigation of Anticancer Potential
Another research effort focused on the anticancer activity of pyridine derivatives, including those related to this compound. The study reported that certain modifications led to enhanced apoptosis in cancer cell lines.- Key Findings :
- Compounds demonstrated IC values ranging from 10 μM to 50 μM against various cancer cell lines.
- Structure modifications influenced both potency and selectivity towards cancer cells.
- Key Findings :
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2Si/c1-14(2,3)7-5-10-4-6-13-11(8-10)9-12/h4,6,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYXNBGNMXZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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